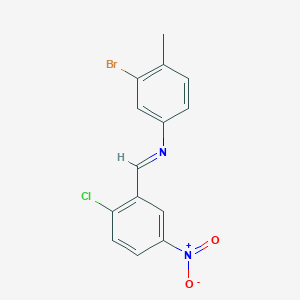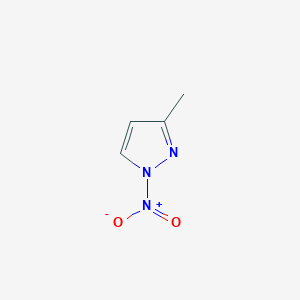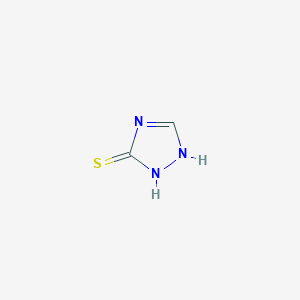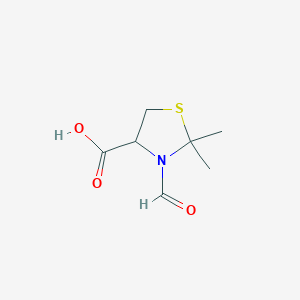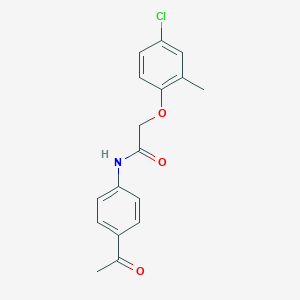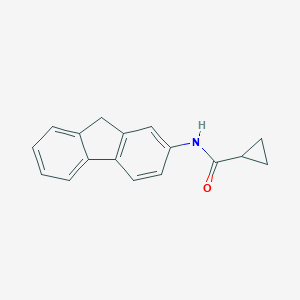
3-Bromo-2-chloro-4-methoxypyridine
概要
説明
3-Bromo-2-chloro-4-methoxypyridine is an important organic synthesis intermediate and medical intermediate . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method is mentioned in a patent . Another method involves the use of (3-Bromo-2-methoxypyridin-4-yl)boronic acid as a building block for the synthesis of novel heterocyclic compounds.Molecular Structure Analysis
The molecular formula of this compound is C6H5BrClNO . The molecular weight is 222.47 g/mol . The InChI code is 1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 .Chemical Reactions Analysis
This compound can participate in various coupling reactions to create complex molecules. It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.47 g/mol , a topological polar surface area of 22.1 Ų , and a rotatable bond count of 1 . The compound is solid at room temperature .科学的研究の応用
As a Precursor for Pyridyne Formation
3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor. This precursor, through halogen-metal exchange, reacts regioselectively with various furans (Walters, Carter, & Banerjee, 1992).
In Halogen Atom Migration Studies
Studies have shown that 3-bromo-2,4-dihydroxypyridine, when chlorinated, leads to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This reveals interesting insights into halogen atom migration in such compounds (Hertog & Schogt, 2010).
In Studying Lithiation Pathways
Research on the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides used this compound to understand the critical availability of H-6 and H-3 protons in the pyridine nucleus for C-3 lithiation (Gros, Choppin, & Fort, 2003).
In Amination Reactions and Rearrangements
This compound plays a role in amination reactions and rearrangements. For example, 3-chloro and 4-chloropyridine are converted into amino pyridines, suggesting the involvement of pyridyne intermediates in these processes (Pieterse & Hertog, 2010).
In Synthesizing Physiologically Active Compounds
The compound has been used in the synthesis of 3-halopyrroles, which are potential physiologically active compounds in agrochemistry and pharmaceutical sciences (Kimpe, Tehrani, Stevens, & Cooman, 1997).
In Nitration Reactions
The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide has been studied using 3-bromo-5-methoxypyridine-N-oxide, providing insights into the formation of nitro derivatives (Hertog, Ammers, & Schukking, 2010).
In Microbiological Activity Studies
This compound derivatives have been synthesized and tested for their bacteriostatic or tuberculostatic activity, demonstrating their potential in microbiological applications (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).
In Synthesis of Schiff Base Compounds
It has been used in the synthesis of new Schiff base compounds, which are significant in the study of antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
In Synthesis of Ionic Salts for Nonlinear Optics
The compound has been involved in the preparation of ionic salts with potential applications in second-order nonlinear optics (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety and Hazards
将来の方向性
3-Bromo-2-chloro-4-methoxypyridine can be a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. It can be widely used in laboratory research and development process and chemical production process .
Relevant Papers The relevant papers retrieved do not provide additional information on this compound .
作用機序
- The primary target of 3-Bromo-2-chloro-4-methoxypyridine is the p38α mitogen-activated protein (MAP) kinase . This serine/threonine kinase connects extracellular signals to intracellular processes, influencing various cellular functions, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
- Inhibition of p38α MAP kinase has been explored as a therapeutic strategy for cytokine-driven diseases (e.g., rheumatoid arthritis, psoriasis) and neurodegenerative conditions (e.g., Parkinson’s disease, Alzheimer’s disease, multiple sclerosis) .
- The hydroxyl-containing moieties at the imidazole C₂ position likely interact with the ribose and phosphate binding sites of the enzyme .
- These pathways play crucial roles in immune responses, inflammation, and cellular stress signaling .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
特性
IUPAC Name |
3-bromo-2-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWAYKQILUYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439622 | |
| Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144584-29-2 | |
| Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Bromo-2-chloro-4-methoxypyridine a practical precursor to 2,3-pyridyne?
A1: The research highlights the practicality of this compound as a 2,3-pyridyne precursor due to its ability to undergo halogen-metal exchange. [] This exchange facilitates the generation of the reactive 2,3-pyridyne intermediate, which can then participate in further chemical reactions.
Q2: How does the substituted 2,3-pyridyne generated from this compound react with furan derivatives?
A2: The research demonstrates the regioselectivity of the generated 2,3-pyridyne. [] This reactive intermediate reacts preferentially with 2-methoxyfuran and 2-methylfuran, showcasing its potential for targeted chemical synthesis. Further research could explore the regioselectivity of this reaction with a wider range of substrates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



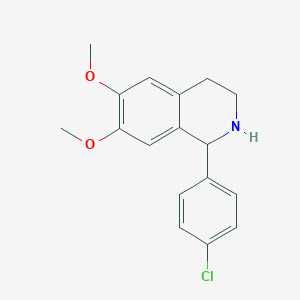
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
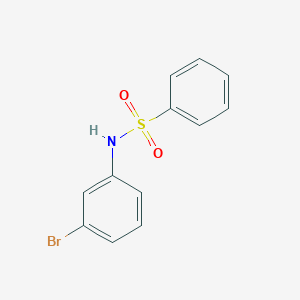
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
